molecular formula C11H18BN3O3 B1532768 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine CAS No. 944401-63-2

4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

Cat. No.: B1532768
CAS No.: 944401-63-2
M. Wt: 251.09 g/mol
InChI Key: ACMUXYYKNYNMBI-UHFFFAOYSA-N
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Description

4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 944401-63-2) is a pyrimidine derivative functionalized with a methoxy group at position 4 and a pinacol boronate ester at position 4. Its molecular formula is C₁₁H₁₈BN₃O₃, with a molecular weight of 251.10 g/mol . The boronate ester moiety makes it a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, which are pivotal in synthesizing biaryl structures for pharmaceuticals and materials science . The methoxy group contributes to electronic modulation, enhancing solubility in polar solvents and influencing reactivity patterns.

Properties

IUPAC Name

4-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18BN3O3/c1-10(2)11(3,4)18-12(17-10)7-6-14-9(13)15-8(7)16-5/h6H,1-5H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACMUXYYKNYNMBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18BN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701145818
Record name 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944401-63-2
Record name 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=944401-63-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyrimidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701145818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical attributes:

  • IUPAC Name : this compound
  • Molecular Formula : C13_{13}H20_{20}BNO3_{3}
  • Molecular Weight : 241.12 g/mol

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines. In particular:

  • IC50_{50} values for cell proliferation inhibition can be as low as 0.126 μM against aggressive cancer types like triple-negative breast cancer (TNBC) .

Additionally, these compounds have demonstrated selective toxicity towards cancer cells compared to non-cancerous cells. For example:

Cell LineIC50_{50} (μM)Selectivity Index
MDA-MB-231 (TNBC)0.126High
MCF10A (Non-cancer)2.375Low

This selectivity suggests that the compound could be developed as a targeted therapy with reduced side effects.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways. For instance:

  • Inhibition of EGFR : Similar compounds have been shown to inhibit epidermal growth factor receptor (EGFR) phosphorylation and induce apoptosis in cancer cells harboring specific mutations .

Moreover, studies indicate that these compounds can arrest the cell cycle at critical phases (e.g., G2/M phase), further contributing to their antitumor efficacy.

Antiviral Activity

Emerging research has also explored the antiviral properties of pyrimidine derivatives. A related compound exhibited potent antiviral activity against influenza virus strains with an IC50_{50} value indicating effective viral replication inhibition . This highlights the versatility of pyrimidine-based compounds in addressing both oncological and virological challenges.

Case Studies

  • In Vivo Efficacy : In a study involving mice infected with influenza A virus, administration of a pyrimidine derivative led to a more than 2-log reduction in viral load within the lungs and improved survival rates compared to untreated controls .
  • Toxicity Profiles : A subacute toxicity study demonstrated favorable safety profiles for similar compounds when administered at high doses (40 mg/kg) over several days without significant adverse effects noted in healthy mice .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Pyrimidine-Based Boronate Esters

N-Isopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 944401-58-5)
  • Structure : Differs by replacing the methoxy group with an isopropylamine substituent at position 2.
  • Molecular Weight : 250.11 g/mol (C₁₂H₁₉BN₂O₂) .
  • Reduced electron-donating effects compared to methoxy, which may lower reactivity in electrophilic substitution reactions .
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine (CAS 936250-22-5)
  • Structure : Features a trifluoromethyl group at position 4 instead of methoxy.
  • Molecular Weight : 277.09 g/mol (C₁₁H₁₄BF₃N₂O₂) .
  • Key Differences :
    • The CF₃ group is strongly electron-withdrawing, enhancing stability against hydrolysis but reducing nucleophilicity at the pyrimidine ring .
    • Higher lipophilicity (LogP ≈ 2.59) compared to the methoxy analog (LogP ≈ 1.8), favoring membrane permeability in drug design .

Pyridine-Based Analog

2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinamine (CAS 893440-50-1)
  • Structure : Pyridine core instead of pyrimidine, with methoxy and boronate groups at positions 2 and 5, respectively.
  • Molecular Weight : 250.11 g/mol (C₁₂H₁₉BN₂O₃) .
  • Smaller heterocyclic core may improve solubility but reduce binding affinity in enzyme inhibition assays .

Substituted Aryl Derivatives

N-Phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine (CAS 956128-05-5)
  • Structure : Phenyl group at position 2 instead of methoxy.
  • Molecular Weight : 297.17 g/mol (C₁₆H₂₀BN₃O₂) .
  • Key Differences :
    • The N-phenyl group increases steric hindrance and π-π stacking capability, beneficial for materials science but challenging for catalytic coupling .
    • Higher molecular weight and LogP (2.59) suggest greater hydrophobicity, limiting aqueous solubility .

Comparative Data Table

Compound Name Core Structure Substituents (Position) Molecular Weight (g/mol) LogP Key Applications
4-Methoxy-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyrimidin-2-amine Pyrimidine 4-OCH₃, 5-boronate, 2-NH₂ 251.10 ~1.8 Suzuki coupling, medicinal chemistry
N-Isopropyl-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)pyrimidin-2-amine Pyrimidine 2-NH-iPr, 5-boronate 250.11 ~2.1 Catalytic intermediates
5-(Tetramethyl-dioxaborolan-2-yl)-4-CF₃-pyrimidin-2-amine Pyrimidine 4-CF₃, 5-boronate, 2-NH₂ 277.09 ~2.59 Specialty chemicals, agrochemicals
2-Methoxy-5-(tetramethyl-dioxaborolan-2-yl)-3-pyridinamine Pyridine 2-OCH₃, 5-boronate, 3-NH₂ 250.11 ~1.5 Fluorescence probes, sensors
N-Phenyl-5-(tetramethyl-dioxaborolan-2-yl)pyrimidin-2-amine Pyrimidine 2-NH-Ph, 5-boronate 297.17 ~2.59 Polymer additives, ligand synthesis

Reactivity in Cross-Coupling Reactions

  • The methoxy group in the main compound enhances electron density at the pyrimidine ring, facilitating oxidative addition in palladium-catalyzed couplings . In contrast, the trifluoromethyl analog’s electron-withdrawing nature slows coupling kinetics but improves stability under basic conditions .
  • Steric effects : N-Phenyl and N-isopropyl derivatives exhibit lower reaction yields in Suzuki-Miyaura couplings due to steric clashes with catalytic sites .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-amine

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